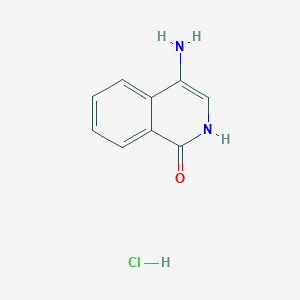

4-Aminoisoquinolin-1(2H)-one hydrochloride

説明

4-Aminoisoquinolin-1(2H)-one hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an amino group and a hydrochloride salt, making it highly soluble in water and other polar solvents.

特性

IUPAC Name |

4-amino-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-5-11-9(12)7-4-2-1-3-6(7)8;/h1-5H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRKXJVMPLWSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acid-Mediated Cyclization of Benzonitrile Derivatives

A patented method for synthesizing substituted isoquinolinones involves cyclizing 2-(2'-dialkylaminovinyl)benzonitrile derivatives under acidic conditions. For 4-aminoisoquinolin-1(2H)-one hydrochloride, the process begins with a heterocycloalkoxy-substituted benzonitrile precursor. The critical steps include:

-

Vinylation : Reacting 4-heterocycloalkoxy-2-methylbenzonitrile with tert-butyloxybis(dimethylamino)methane at 120–170°C to form a dialkylaminovinyl intermediate.

-

Cyclization : Treating the intermediate with methanolic HCl under reflux, leading to intramolecular ring closure and simultaneous hydrochloride salt formation.

The choice of solvent significantly impacts yield, with n-butanol (over methanol or ethanol) enhancing reaction efficiency due to its higher boiling point and improved solubility of intermediates. This method achieves yields of 70–85% after purification by filtration or chromatography.

Transition-Metal-Free Synthesis via Aryne-Oxazole Tandem Reactions

A modern approach avoids transition metals by leveraging aryne chemistry. The protocol involves:

-

Oxazole Preparation : Starting with amino acids (e.g., valine, leucine), formamide intermediates are synthesized via N-Boc protection, formylation, and cyclization with phosphorus oxychloride (POCl₃) at −30°C.

-

Aryne Coupling : Reacting the oxazole with in situ-generated arynes (from o-silylaryl triflates and CsF) to form the isoquinolinone skeleton.

-

Deprotection and Salt Formation : Removing protecting groups with trifluoroacetic acid (TFA) and treating the free base with HCl to yield the hydrochloride salt.

This method offers advantages such as functional group tolerance and avoids metal contamination, making it suitable for pharmaceutical applications. Yields range from 60% to 78%, depending on the oxazole substituents.

Hydrochloride Salt Formation and Purification

The final step in most syntheses involves converting the free base to the hydrochloride salt. Key considerations include:

-

Acid Selection : Hydrochloric acid (HCl) is preferred due to its compatibility with the amine group.

-

Crystallization Conditions : Salt formation is typically performed in methanol or ethanol, with cooling to precipitate the product. For example, dissolving the free base in methanolic HCl followed by partial solvent evaporation yields crystalline this compound.

-

Purification : Silica gel chromatography (eluent: PE/EA = 1:1) or recrystallization from ethanol/water mixtures achieves >95% purity.

Comparative Analysis of Synthetic Routes

The acid-mediated route is preferable for large-scale production, while the aryne-oxazole method is ideal for generating derivatives with complex substituents.

化学反応の分析

Types of Reactions

4-Aminoisoquinolin-1(2H)-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include nitrosoisoquinoline, nitroisoquinoline, and various substituted isoquinoline derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, including bioactive compounds .

- Reactivity : The compound undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, leading to derivatives useful in further chemical studies .

Biology

- Biological Activities : Research indicates potential antimicrobial and anticancer properties. The compound has been investigated for its ability to inhibit certain enzymes and modulate biological pathways .

Medicine

- Therapeutic Potential : Ongoing studies are exploring its role as a therapeutic agent in treating diseases such as cancer. The compound has shown promise in inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, enhancing the efficacy of chemotherapy .

Industry

- Industrial Applications : It is utilized in producing dyes and pigments, showcasing its versatility beyond laboratory settings .

Anticancer Properties

Research highlights several mechanisms through which 4-aminoisoquinolin-1(2H)-one hydrochloride exhibits anticancer effects:

- Inhibition of Cell Proliferation : Demonstrated efficacy against various cancer cell lines by reducing adhesion and migration.

- Molecular Targets :

Case Studies

Several studies have explored the biological effects of this compound:

-

Study on Cancer Cell Lines :

- Investigated the impact on colon carcinoma (CT26) cells, noting significant inhibition of proliferation and migration.

-

Inflammation Model :

- Assessed anti-inflammatory properties in microglial cells treated with lipopolysaccharides (LPS), demonstrating reduced cytokine levels.

Data Tables

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Chemistry | Organic Synthesis | Building block for complex molecules |

| Biology | Antimicrobial | Inhibits microbial growth |

| Medicine | Cancer Treatment | PARP inhibition leads to enhanced chemotherapy sensitivity |

| Industry | Dyes & Pigments | Used in industrial chemical production |

作用機序

The mechanism of action of 4-Aminoisoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

類似化合物との比較

Similar Compounds

Similar compounds to 4-Aminoisoquinolin-1(2H)-one hydrochloride include:

- 4-Nitroisoquinoline

- 4-Aminoisoquinoline

- Isoquinoline-1(2H)-one

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an amino group and a hydrochloride salt. This structural feature enhances its solubility and reactivity, making it a valuable compound for various chemical and biological applications .

生物活性

4-Aminoisoquinolin-1(2H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline core, which is pivotal for its biological activity. The presence of the amino group at the 4-position enhances its interaction with various biological targets.

The compound's biological activity is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. Key mechanisms include:

- Enzyme Inhibition : It acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes. This inhibition can lead to enhanced sensitivity of cancer cells to chemotherapy and radiotherapy .

- Anti-inflammatory Effects : It has been shown to suppress pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-treated microglial cells, indicating potential use in neuroinflammatory conditions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through various pathways:

- Inhibition of Cancer Cell Proliferation : The compound has demonstrated efficacy against several cancer cell lines, including colon carcinoma (CT26) cells, by inhibiting cell adhesion and migration.

-

Mechanisms Involved :

- Downregulation of NF-κB : This transcription factor is involved in cell survival and inflammation; its inhibition contributes to reduced metastasis.

- Reduction of Integrin β1 : Lower levels of this receptor decrease cell adhesion, further inhibiting metastasis.

- Matrix Metalloproteinases (MMPs) : The compound reduces the expression and activity of MMP-2 and MMP-9, which are critical for cancer cell invasion.

Case Studies

A series of studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines :

- Inflammation Model :

Data Tables

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 4-Aminoisoquinolin-1(2H)-one hydrochloride, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis often involves cyclization of substituted isoquinoline precursors followed by amination and HCl salt formation. For example, analogous dihydroisoquinolinone derivatives are synthesized via cyclocondensation reactions, with purification using column chromatography (silica gel, methanol/dichloromethane eluent) . Yield optimization may require controlled temperature (e.g., 0–5°C during amination) and inert atmospheres to suppress side reactions. Purity ≥95% is achievable via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use (DMSO-d) to verify amine proton signals (δ 6.5–7.5 ppm) and X-ray crystallography for absolute configuration (monoclinic space groups are common for hydrochloride salts) .

- Purity Analysis : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm. Impurity profiling may require spiking with reference standards (e.g., EP/PhEur guidelines) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at room temperature (RT) or 2–8°C for long-term stability. Avoid humidity due to hygroscopicity (common in hydrochloride salts). Periodic Karl Fischer titration monitors water content .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS numbers (e.g., 108127-91-9 vs. 78886-53-0) for this compound?

- Methodological Answer : Cross-validate using spectral data (NMR, HRMS) and literature comparisons. For example, and list conflicting CAS numbers, suggesting possible isomerism or vendor-specific nomenclature. Use IUPAC naming rules and consult authoritative databases (e.g., PubChem, Reaxys) to confirm identity .

Q. What statistical approaches are recommended for analyzing bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Apply one-way ANOVA with post-hoc Fisher’s LSD test for comparing mean bioactivity across derivatives. Use software like SPSS or R, with significance at . For multivariate data (e.g., IC values), principal component analysis (PCA) can identify key structural drivers of activity .

Q. How can researchers address challenges in impurity profiling during scale-up synthesis?

- Methodological Answer : Implement orthogonal methods:

- LC-MS/MS : Identify trace impurities (e.g., deaminated byproducts) using databases like Lipid Search .

- Ion Chromatography : Quantify chloride counterion stoichiometry (theoretical vs. experimental) .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to predict stability-linked impurities .

Q. What strategies are effective for resolving structural ambiguities in hydrochloride salt forms?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve protonation sites and confirm salt formation (e.g., chloride ion positioning in the lattice) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which may influence crystallinity and salt stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。